2,4-Dihydroxybenzohydrazide

Description

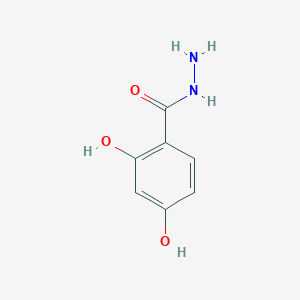

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPUHTXVZGIOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157435 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-86-8 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dihydroxybenzohydrazide: A Multifaceted Scaffold for Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide to its Mechanisms of Action

Authored by: Gemini, Senior Application Scientist

Abstract

2,4-Dihydroxybenzohydrazide is a versatile chemical scaffold characterized by a dihydroxylated benzene ring coupled to a hydrazide moiety. This unique structural arrangement confers a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of this compound and its derivatives. We will delve into its molecular targets, the signaling pathways it modulates, and the key structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The hydrazide-hydrazone moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to form stable complexes with biological targets through hydrogen bonding and chelation. When combined with a 2,4-dihydroxybenzene (resorcinol) ring, the resulting this compound structure gains enhanced biological activity. The phenolic hydroxyl groups contribute to antioxidant properties and can participate in crucial interactions within enzyme active sites. The hydrazide group serves as a versatile synthetic handle for the creation of diverse derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Early investigations into hydrazides focused on their tuberculostatic potential. However, recent research has unveiled a much broader therapeutic landscape for this compound and its derivatives, positioning them as promising lead compounds in the development of novel therapeutics for a range of diseases.

Antimicrobial Mechanism of Action: Targeting Essential Bacterial Pathways

One of the most well-characterized mechanisms of action for this compound is its antimicrobial activity, particularly its ability to inhibit chorismate synthase.[1] This enzyme is a key player in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in mammals. This metabolic divergence makes chorismate synthase an attractive target for the development of selective antimicrobial agents.

By binding to chorismate synthase, this compound and its derivatives block the production of chorismate, a crucial precursor for the synthesis of not only aromatic amino acids but also other essential molecules like folate.[1] The depletion of these vital metabolites disrupts DNA and RNA synthesis, ultimately leading to the inhibition of bacterial proliferation.[1]

Structure-Activity Relationship in Antimicrobial Activity

The antimicrobial potency of this compound can be significantly enhanced through derivatization of the hydrazide moiety to form hydrazide-hydrazones. For instance, the introduction of specific substituents on the aromatic aldehyde that condenses with the hydrazide can modulate the compound's activity against different microbial strains.

-

Compound 18 (2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

-

Compound 9 (N'-[(3-chloro-4-methoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide) exhibited strong activity against Bacillus cereus.[2]

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4-dihydroxybenzoic acid | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, Candida albicans | 2000 | [2] |

| Compound 18 : 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [2] |

| Compound 9 : N'-[(3-chloro-4-methoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | Bacillus cereus ATCC 10876 | 15.62 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the determination of the MIC of a test compound against a bacterial strain.

Materials:

-

Test compound (e.g., this compound derivative)

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Diagram of the Antimicrobial Mechanism of Action

Caption: Inhibition of chorismate synthase by this compound.

Anticancer Mechanism of Action: Induction of Cytotoxicity in Malignant Cells

Derivatives of this compound, particularly hydrazide-hydrazones, have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.[2] The primary mechanism appears to be the induction of cytotoxicity, leading to cell death in cancerous cells while often exhibiting selectivity over normal cell lines.

Structure-Activity Relationship in Anticancer Activity

The anticancer potency is highly dependent on the nature of the substituent on the hydrazone moiety.

-

N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Compound 21) has shown exceptional potency, with IC50 values in the sub-micromolar range against certain cancer cell lines.[2] The presence of the nitro group at the para position of the phenyl ring appears to be crucial for this high activity.

-

The position of the nitro group is also important, with the 2-nitro derivative (Compound 19 ) showing different selectivity compared to the 4-nitro derivative.[2]

-

Halogen substituents generally lead to a decrease in antiproliferative potential compared to the nitro-substituted analogs.[2]

Quantitative Anticancer Data (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 21 : N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 | [2] |

| HepG2 (Liver) | 7.81 | [2] | |

| 769-P (Kidney) | 12.39 | [2] | |

| Compound 19 : N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Kidney) | 45.42 | [2] |

| H1563 (Lung) | 65.67 | [2] | |

| LN-229 (Glioblastoma) | 130.17 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to determine the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., LN-229)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the Anticancer Evaluation Workflow

Caption: Workflow for assessing the anticancer activity of this compound derivatives.

Anti-inflammatory and Antioxidant Mechanisms of Action

The 2,4-dihydroxybenzene moiety is a well-known antioxidant, capable of scavenging free radicals. This intrinsic property likely contributes to the overall biological activity of this compound. Furthermore, related compounds have been shown to possess anti-inflammatory effects through specific molecular mechanisms.

A structurally similar compound, 2,4'-dihydroxybenzophenone, has been reported to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway and reducing the production of mitochondrial reactive oxygen species (ROS). While this is not the exact same molecule, it provides a plausible and testable hypothesis for one of the anti-inflammatory mechanisms of this compound.

Another related molecule, (E)-(2,4-dihydroxy)-α-aminocinnamic acid, has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme involved in the production of inflammatory oxidants. This suggests that this compound and its derivatives may also target MPO.

Putative Anti-inflammatory Signaling Pathway

Diagram of the Putative Anti-inflammatory Mechanism

Caption: Putative anti-inflammatory mechanisms of this compound.

Conclusion and Future Directions

This compound represents a privileged scaffold in drug discovery, giving rise to derivatives with potent and diverse biological activities. The mechanisms of action, while not fully elucidated for every activity, point towards the modulation of key enzymes and signaling pathways involved in microbial survival, cancer cell proliferation, and inflammation.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for the most potent anticancer and anti-inflammatory derivatives.

-

Mechanism of Action Studies: Elucidating the detailed downstream signaling pathways affected by these compounds.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of the most promising derivatives to advance them towards preclinical and clinical development.

-

Lead Optimization: Synthesizing and testing new derivatives based on the established structure-activity relationships to further enhance potency and selectivity.

The versatility and potent biological activity of the this compound scaffold make it a highly attractive starting point for the development of the next generation of antimicrobial, anticancer, and anti-inflammatory therapies.

References

-

Gajewska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

Sources

Unlocking the Therapeutic Potential of 2,4-Dihydroxybenzohydrazide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dihydroxybenzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active derivatives.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into their significant antimicrobial, anticancer, and antioxidant properties, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended to be a comprehensive resource, offering not only a review of the current landscape but also actionable experimental protocols and data presentation to guide future research and development in this promising area of drug discovery.

Introduction: The Versatility of the this compound Core

This compound is a unique molecule characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, and a hydrazide moiety (-CONHNH2). This specific arrangement of functional groups imparts a high degree of reactivity and the ability to form stable complexes with metal ions.[1][2] The hydrazide group serves as a versatile handle for chemical modifications, most notably through condensation reactions with various aldehydes and ketones to form hydrazones.[1] These derivatives, often referred to as Schiff bases, exhibit a broad spectrum of pharmacological activities, making them a focal point of extensive research.[3][4][5]

The core structure, with its phenolic hydroxyl groups and the azomethine group (-N=CH-) in its hydrazone derivatives, is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[1] This guide will systematically explore the major biological activities associated with this compound derivatives, providing a robust foundation for researchers aiming to harness their therapeutic potential.

Synthesis of this compound Derivatives: A Practical Workflow

The primary route for synthesizing the biologically active derivatives of this compound involves the condensation of the parent hydrazide with a variety of aromatic or heteroaromatic aldehydes.[1][6] This reaction is typically straightforward, high-yielding, and allows for the generation of a diverse library of compounds for biological screening.

General Synthesis Workflow

The synthesis of this compound hydrazones can be visualized as a two-step process, starting from 2,4-dihydroxybenzoic acid.

Caption: General workflow for the synthesis of 2,4-dihydroxybenzohydrazone derivatives.

Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol provides a step-by-step methodology for the synthesis of a representative 2,4-dihydroxybenzohydrazone derivative.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve 1 mmol of this compound in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Aldehyde: To the stirred solution, add a stoichiometric amount (1 mmol) of the substituted aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach a condenser to the flask and reflux the mixture for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator or a vacuum oven.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The purity can be checked by melting point determination and TLC.

Antimicrobial Activity: A Promising Avenue for New Anti-infectives

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[6][7][8][9]

Mechanism of Action

The precise mechanism of antimicrobial action is not fully elucidated but is thought to involve multiple targets. The lipophilic nature of the hydrazone derivatives facilitates their transport across the microbial cell membrane. Once inside the cell, they may exert their effects through:

-

Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions present in the active sites of essential microbial enzymes, leading to their inactivation.

-

Interference with DNA Synthesis: Some derivatives may intercalate with microbial DNA, inhibiting replication and transcription.

-

Disruption of Cell Wall Synthesis: The compounds might interfere with the enzymes responsible for the synthesis of the bacterial cell wall.

Structure-Activity Relationship (SAR)

Several studies have highlighted key structural features that influence the antimicrobial potency of these derivatives:

-

Substituents on the Aromatic Ring: The presence of electron-withdrawing groups (e.g., nitro, halo) on the aldehyde-derived phenyl ring generally enhances antimicrobial activity.

-

Hydroxyl Groups: The 2,4-dihydroxy substitution on the benzohydrazide moiety is crucial for activity, likely due to its metal-chelating ability.

-

Lipophilicity: A balance in lipophilicity is essential for effective membrane penetration.

A notable example is 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, which has shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[6][7][8][9] Another derivative, with a 2-hydroxy-3,5-diiodophenyl moiety, demonstrated strong antibacterial activity with MIC values ranging from 0.48–7.81 µg/mL against Gram-positive bacteria.[10]

Tabulated Antimicrobial Data

| Compound ID | Substituent on Aldehyde Ring | Target Organism | MIC (µg/mL) | Reference |

| 18 | 2-hydroxy-3,5-diiodophenyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [6][7][8][9] |

| 9 | Not specified | Gram-positive bacteria | 15.62 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting Proliferative Pathways

A significant body of research has focused on the antiproliferative properties of this compound derivatives against various human cancer cell lines.[6][7][8][9]

Mechanistic Insights

The anticancer effects of these compounds are likely multifactorial. Proposed mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades.

-

Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, thereby preventing cell division.

-

Enzyme Inhibition: Targeting enzymes that are crucial for cancer cell survival and proliferation, such as kinases or topoisomerases.

Structure-Activity Relationship (SAR)

The antiproliferative activity is highly dependent on the nature of the substituent on the aldehyde-derived phenyl ring:

-

Nitrophenyl Substituents: Derivatives bearing a nitrophenyl group have shown particularly potent and selective anticancer activity.[6][7] For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide exhibited a remarkably low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[6][7][8][9]

-

Halogen Substituents: The presence of halogens, such as bromine, can also contribute to cytotoxic activity.[6]

-

Selectivity: Many of these compounds have demonstrated high selectivity for cancer cells over normal cell lines, which is a critical parameter for a potential therapeutic agent.[6][7]

Tabulated Antiproliferative Data

| Compound ID | Substituent on Aldehyde Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 21 | 4-nitrophenyl | LN-229 (Glioblastoma) | 0.77 | [6][7][8][9] |

| 21 | 4-nitrophenyl | HepG2 (Hepatocellular Carcinoma) | 7.81 | [6] |

| 21 | 4-nitrophenyl | 769-P (Renal Adenocarcinoma) | 12.39 | [6] |

| 19 | 2-nitrophenyl | 769-P (Renal Adenocarcinoma) | 45.42 | [6] |

| 19 | 2-nitrophenyl | H1563 (Lung Adenocarcinoma) | 65.67 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., LN-229) and a normal cell line (e.g., HEK-293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant and Enzyme Inhibitory Activities

The phenolic hydroxyl groups in the this compound core structure are key to their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3][11] The antioxidant capacity is influenced by the number and position of hydroxyl groups.[3][12]

Furthermore, these derivatives have been investigated as inhibitors of various enzymes, including:

-

Tyrosinase: Inhibition of this enzyme is relevant for treating hyperpigmentation disorders.[13][14][15] The 2,4-dihydroxy substitution pattern is a known feature of potent tyrosinase inhibitors.[13][15]

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease.[16]

-

Other Enzymes: Various derivatives have also shown inhibitory activity against xanthine oxidase, α-amylase, glutathione reductase, and laccase.[17][18][19][20]

Conclusion and Future Directions

This compound derivatives represent a rich source of bioactive compounds with significant potential in drug discovery. The straightforward synthesis allows for the creation of large and diverse chemical libraries for screening. The promising antimicrobial and anticancer activities, coupled with favorable selectivity profiles, warrant further investigation.

Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and pathways responsible for their biological effects.

-

In Vivo Efficacy and Toxicity: Evaluation of the most promising derivatives in animal models to assess their therapeutic efficacy and safety profiles.

-

Formulation Development: Development of suitable formulations to ensure optimal delivery and bioavailability of these compounds.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising chemical entities from the laboratory to the clinic.

References

-

Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

-

Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed, 38139308. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. PMC, 4(1), 1-10. [Link]

-

Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. OUCI. [Link]

-

Saleh, F., Taha, Z., & Al-Sammarrae, K. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(17), 5343. [Link]

-

Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). (PDF) Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate. [Link]

-

Taha, M., Ismail, N. H., Imran, S., et al. (2013). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules, 18(9), 10912-10929. [Link]

-

Kornicka, A., Szałkowska, K., Gębska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central, PMC10743905. [Link]

-

Cysyk, J., & Chung, F. L. (1987). 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase. PubMed, 2888421. [Link]

-

Stoyanov, S., Kondeva-Burdina, M., & Zhelyazkova, S. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 71, 221-230. [Link]

-

Subramanian, A. P., Samiyappan, R., Anitha, B., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal, 17(4). [Link]

-

Rahman, M. M., Chowdhury, A. M. S., & Begum, B. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology, 21(1), 1-4. [Link]

-

Dahiru, D., & Mohammed, A. (2015). (PDF) Synthesis, Characterization and Antimicrobial Studies of Metal(II) Complexes with A Schiff Base Derived From 2, 4-Dihydroxybenzophenone with Ethylenediamine. ResearchGate. [Link]

-

Gürbüz, D., Karadayı, N., & Çavuşoğlu, B. (2014). Synthesis, Biological Evaluation, and Molecular Docking Studies of Hydrazones as Novel Xanthine Oxidase Inhibitors. ResearchGate. [Link]

-

Sokal, A., Skora, B., & Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC, 10(11), 1836. [Link]

-

Lee, Y. R., Kim, M. J., & Kim, J. H. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. PMC, 23(10), 2736. [Link]

-

Khan, A., & Husain, A. (2018). Synthesis, Characterization and Investigation of Antimicrobial Activity of New Schiff Base, 2-(((2-((4-hydroxybenzylidene) amino)ethyl)imino )methyl) phenol and Its Cu(II) and Ni(II) Complexes. Journal of Applicable Chemistry, 7(5), 1205-1212. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed, 12(14), 1910-1929. [Link]

-

Arancibia-Avila, P., Toledo, F., & Segura, R. (2019). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Journal of the Chilean Chemical Society, 64(2), 4443-4448. [Link]

-

Firoozpour, L., Es-haghi, A., & Kobarfard, F. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. PubMed Central, PMC10809228. [Link]

-

Aslam, S., Ahmad, I., & Rauf, A. (2018). Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. ResearchGate. [Link]

-

Jo, S., & Lee, J. (2020). Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies. Bioorganic & Medicinal Chemistry Letters, 30(24), 127638. [Link]

-

Khan, I., & Ali, A. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 14(13), 967-983. [Link]

-

Misiak, M., & Napiórkowska, A. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3169. [Link]

-

ResearchGate. (a) Structure of designed tyrosinase inhibitors (1 and 2) and the... [Link]

-

Firoozpour, L., & Es-haghi, A. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC, 13(24), 10839-10850. [Link]

-

Li, H., & Zheng, T. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules, 27(9), 2959. [Link]

-

ResearchGate. Structure Activity relationship of compounds 2, 3, 4, 5, 7, 12, 13, and 15. [Link]

-

Lee, J. H., & Kim, J. H. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules, 26(16), 4967. [Link]

-

Karakuş, S., & Yılmaz, B. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC, 9(4), 481-496. [Link]

-

Hussain, Z., & Yousuf, M. (2015). Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole. Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ojs.wiserpub.com [ojs.wiserpub.com]

- 13. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antioxidant Properties of 2,4-Dihydroxybenzohydrazide

Abstract

This technical guide provides a comprehensive exploration of the antioxidant properties of 2,4-Dihydroxybenzohydrazide, a phenolic hydrazide of significant interest in medicinal chemistry and drug development. While recognized as a crucial intermediate in the synthesis of bioactive molecules, particularly hydrazone derivatives, its intrinsic antioxidant potential warrants detailed investigation.[1][2] This document delineates the synthesis of this compound, discusses the structural features governing its antioxidant capacity, and provides detailed, field-proven protocols for its evaluation using standard in vitro assays. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant capabilities of this versatile compound.

Introduction: The Significance of Phenolic Hydrazides in Antioxidant Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. Hydrazide derivatives have emerged as a promising class of antioxidants, with numerous studies highlighting their potent free radical scavenging and metal-chelating properties.[3]

This compound (DHBH) is a phenolic hydrazide that serves as a fundamental building block for a diverse range of more complex molecules.[4] Its structure, incorporating both a dihydroxy-substituted benzene ring and a hydrazide moiety, suggests a predisposition for antioxidant activity. The phenolic hydroxyl groups can act as hydrogen donors to neutralize free radicals, while the hydrazide group can participate in electron transfer reactions and chelate pro-oxidant metal ions. This guide will delve into the synthesis, mechanistic underpinnings of antioxidant action, and practical methodologies for quantifying the antioxidant efficacy of DHBH.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of an appropriate ester precursor, commonly ethyl 2,4-dihydroxybenzoate. This straightforward and efficient method provides good yields of the desired product.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from ethyl 2,4-dihydroxybenzoate to this compound.

Caption: Synthesis of this compound via hydrazinolysis.

Detailed Experimental Protocol

Materials:

-

Ethyl 2,4-dihydroxybenzoate

-

100% Hydrazine hydrate

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dihydroxybenzoate in a minimal amount of absolute ethanol.

-

Slowly add an excess of 100% hydrazine hydrate to the solution with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven. The expected melting point is in the range of 243-250 °C.[1]

Mechanistic Insights into Antioxidant Action and Structure-Activity Relationships

The antioxidant activity of this compound is intrinsically linked to its chemical structure. Two primary mechanisms are believed to contribute to its radical-scavenging capabilities: hydrogen atom transfer (HAT) and single electron transfer (SET).

Key Structural Features

-

Phenolic Hydroxyl Groups: The two hydroxyl groups on the benzene ring are the primary sites for hydrogen donation to free radicals, thereby neutralizing them. The position of these groups is critical. In DHBH, the hydroxyl groups are in a meta position (2,4-), which, according to some studies on related phenolic acids, may result in lower antioxidant activity compared to ortho- or para-dihydroxy substituted analogues due to less effective resonance stabilization of the resulting phenoxyl radical.

-

Hydrazide Moiety (-CONHNH₂): The hydrazide group can contribute to antioxidant activity through electron donation. It can also participate in the chelation of metal ions like Fe²⁺ and Cu²⁺, which are known to catalyze oxidative reactions. The presence of the hydrazide moiety is reported to significantly enhance the antioxidant activities of some molecules.[5]

Proposed Antioxidant Mechanism

The following diagram depicts the plausible mechanism of free radical scavenging by this compound.

Caption: Proposed free radical scavenging via Hydrogen Atom Transfer (HAT).

In Vitro Evaluation of Antioxidant Activity

A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of this compound. The following protocols for DPPH, ABTS, and FRAP assays are based on established methodologies and can be adapted for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the test compound.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Experimental Protocol:

-

Preparation of ABTS•⁺ Solution: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

-

Reaction: Add a specific volume of the test compound solution to the ABTS•⁺ solution and mix thoroughly.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Experimental Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction: In a 96-well plate, add a small volume of the sample solution to the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using a known concentration of FeSO₄. The results are expressed as Fe²⁺ equivalents.

Data Presentation and Interpretation

For a clear and comparative analysis, the quantitative data from the in vitro antioxidant assays should be summarized in a tabular format.

| Assay | Parameter | This compound | Standard (e.g., Ascorbic Acid, Trolox) |

| DPPH Scavenging | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |

| ABTS Scavenging | TEAC (Trolox Equivalents) | [Insert Value] | 1.0 |

| FRAP | Fe²⁺ Equivalents (µM) | [Insert Value] | [Insert Value] |

Interpretation of Results:

-

A lower IC₅₀ value in the DPPH assay indicates higher radical scavenging activity.

-

A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.

-

A higher Fe²⁺ equivalent value in the FRAP assay indicates a stronger reducing power.

Conclusion and Future Directions

This compound possesses the structural requisites for antioxidant activity, primarily through the hydrogen-donating capacity of its phenolic hydroxyl groups and the potential electron-donating and metal-chelating properties of its hydrazide moiety. While it serves as a valuable precursor for more complex and potent antioxidant hydrazone derivatives, understanding its intrinsic antioxidant profile is crucial for its application in medicinal chemistry.

Future research should focus on obtaining specific quantitative data for this compound in a wider range of antioxidant assays, including those that assess its effects in cellular models of oxidative stress. Further investigation into its metal-chelating properties and its ability to modulate intracellular antioxidant signaling pathways would provide a more complete picture of its therapeutic potential.

References

-

Aleksandrova, K., et al. (Year). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. [Link]

-

Camber, B., & Dziewiatkowski, D. D. (1951). Synthesis of this compound. Journal of the American Chemical Society, 73(9), 4475-4476. [Link]

-

Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

-

MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

Sources

- 1. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Activity of 2,4-Dihydroxybenzohydrazide

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This technical guide focuses on 2,4-Dihydroxybenzohydrazide, a key member of this family. Its structure, featuring a reactive hydrazide moiety and two phenolic hydroxyl groups, makes it a versatile synthon for creating diverse and potent bioactive molecules.[3][4] We will delve into the known antimicrobial spectrum, postulated mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for its evaluation. This document serves as a foundational resource for researchers aiming to leverage the this compound scaffold in drug discovery programs.

The this compound Scaffold: A Profile

This compound (C₇H₈N₂O₃, CAS No: 13221-86-8) is a foundational building block in medicinal chemistry.[4] Its intrinsic value lies in its dual-functionality:

-

The Hydrazide Moiety (-CONHNH₂): This group is a critical pharmacophore, capable of forming strong hydrogen bonds with biological targets.[3] It also serves as a reactive handle for the synthesis of hydrazone derivatives, a common strategy to expand chemical diversity and modulate biological activity.[3][5][6]

-

The Dihydroxy Phenyl Group: The two hydroxyl groups at positions 2 and 4 on the benzene ring are crucial contributors to the molecule's biological profile.[7] They enhance its ability to scavenge free radicals and chelate metal ions, which is a potential mechanism for enzyme inhibition.[3][5] The positioning of these groups significantly influences the molecule's electronic properties and reactivity.[5]

This unique combination of functional groups makes this compound and its derivatives a subject of intense research for developing novel antimicrobial agents.[4]

Antimicrobial Spectrum of Activity

While research on the parent this compound is often embedded within studies of its more complex derivatives, the collective data points to a broad spectrum of potential activity. The precursor, 2,4-dihydroxybenzoic acid, has demonstrated notable antimicrobial properties against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values reported at 2 mg/mL.[8][9]

Derivatives synthesized from the this compound core have shown potent and often specific activity:

-

Gram-Positive Bacteria: Numerous studies highlight significant activity against Gram-positive bacteria. Notably, a hydrazone derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Compound 18) , exhibited remarkable activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a MIC value as low as 3.91 µg/mL.[10][11]

-

Gram-Negative Bacteria: Although often more challenging to inhibit, derivatives have shown promise. The parent acid is active against E. coli and P. aeruginosa.[8]

-

Fungal Pathogens: Antifungal potential has been demonstrated against clinically relevant fungi such as Aspergillus niger and Candida albicans.[8][12] The presence of a free hydroxyl group at the C-4 position appears to be particularly important for enhancing antifungal effects.[13]

Postulated Mechanisms of Action

The precise mechanism of action for this compound is multifaceted and likely involves multiple targets. Based on its structural features and the activities of its analogues, several key mechanisms can be postulated.

The core principle involves the molecule's capacity for hydrogen bonding and interaction with enzymatic active sites , leading to the inhibition of critical cellular processes.[3] The hydrazide scaffold is integral to this interaction.[3]

Key putative mechanisms include:

-

Enzyme Inhibition: The phenolic hydroxyls and hydrazide nitrogen atoms can act as metal-chelating agents.[3] By binding to essential metal cofactors in bacterial or fungal enzymes (e.g., metalloproteinases, DNA gyrase), the compound can disrupt their function and arrest cell growth.

-

Cell Membrane Disruption: The phenolic nature of the scaffold suggests a potential to interfere with the integrity of the microbial cell membrane.[7] This can lead to increased permeability, leakage of essential intracellular components, and eventual cell death.

-

Inhibition of Key Metabolic Pathways: Research on related hydrazide-hydrazone structures suggests they may target specific enzymes. For instance, molecular docking studies on other benzohydrazides have shown potential interactions with the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[12]

Caption: Postulated antimicrobial mechanisms of this compound.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of the this compound scaffold is highly tunable through chemical modification. SAR studies are critical to identifying the molecular features responsible for therapeutic effects.[3]

-

Derivatization of the Hydrazide: Condensation of the terminal amine of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones is the most widely explored strategy.[8] This modification significantly impacts activity. For example, introducing a 4-nitrophenyl group (N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide) resulted in a derivative with potent antiproliferative activity against cancer cell lines and demonstrated the importance of this substituent.[8][10]

-

Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the aldehyde used for hydrazone formation are critical. Electron-withdrawing groups (e.g., nitro, halo) or additional hydroxyl groups can drastically enhance antimicrobial activity.[10][11]

-

The Role of Hydroxyl Groups: The two hydroxyl groups on the core benzohydrazide ring are considered essential for activity, likely participating in target binding and contributing to the molecule's overall electronic properties.[7]

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for notable derivatives of this compound, providing a quantitative snapshot of their antimicrobial efficacy.

| Compound/Derivative Name | Target Microorganism | MIC (µg/mL) | Reference |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus MRSA ATCC 43300 | 3.91 | [10][11] |

| 2,4-dihydroxybenzoic acid (precursor) | Escherichia coli | 2000 | [8][9] |

| 2,4-dihydroxybenzoic acid (precursor) | Pseudomonas aeruginosa | 2000 | [8][9] |

| 2,4-dihydroxybenzoic acid (precursor) | Staphylococcus aureus | 2000 | [8][9] |

| 2,4-dihydroxybenzoic acid (precursor) | Candida albicans | 2000 | [8][9] |

Experimental Protocols for Antimicrobial Evaluation

To ensure robust and reproducible results, standardized methodologies are paramount. The following protocols are foundational for screening and characterizing the antimicrobial activity of this compound and its derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that prevents the visible growth of a microorganism in broth.[7][14][15] It is the gold standard for quantitative susceptibility testing.

Sources

- 1. viva-technology.org [viva-technology.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. idstewardship.com [idstewardship.com]

The Emerging Anticancer Potential of 2,4-Dihydroxybenzohydrazide Hydrazones: A Technical Guide for Drug Development Professionals

Abstract

Hydrazones, characterized by the azometine group (-C=N-NH-), are a versatile class of compounds that have garnered significant attention in medicinal chemistry for their wide-ranging pharmacological activities, including notable anticancer properties.[1][2] This technical guide delves into the specific anticancer potential of a promising subset: 2,4-Dihydroxybenzohydrazide hydrazones. We will explore their synthesis, mechanisms of action, and the critical experimental workflows required to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of oncology.

Introduction: The Rationale for Targeting Cancer with Hydrazones

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[3] Hydrazone derivatives have emerged as a promising scaffold in anticancer drug design due to their synthetic accessibility and diverse biological activities.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt angiogenesis, all critical processes in tumor development.[4] The this compound moiety is of particular interest due to the presence of hydroxyl groups that can enhance biological activity through hydrogen bonding and metal chelation.[5]

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound hydrazones, with a focus on elucidating their anticancer potential.

Synthesis and Characterization: Building the Molecular Arsenal

The synthesis of this compound hydrazones is typically a straightforward process, primarily involving the condensation reaction between this compound and a variety of aldehydes or ketones.[4][5][6] This allows for the creation of a diverse library of compounds with varying substituents, which is crucial for structure-activity relationship (SAR) studies.[7][8]

General Synthetic Protocol

The synthesis generally proceeds as follows:

-

Preparation of this compound: This intermediate is typically synthesized from the corresponding ester, methyl 2,4-dihydroxybenzoate, by reaction with hydrazine hydrate.

-

Condensation Reaction: Equimolar amounts of this compound and the desired aldehyde or ketone are refluxed in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[5]

-

Purification: The resulting hydrazone precipitates upon cooling and can be purified by recrystallization from an appropriate solvent.

The yields for this type of condensation reaction are generally good, ranging from 23% to as high as 98%.[6]

Structural Elucidation

The chemical structures of the synthesized hydrazones must be rigorously confirmed using a suite of analytical techniques:

-

Spectroscopic Methods:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups, such as the N-H, C=O, and C=N bonds.[8]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of atoms.[8][9]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.[10]

-

-

Elemental Analysis: To determine the empirical formula of the synthesized compounds.[9]

A visual representation of the general synthesis scheme is provided below.

Caption: General synthesis of this compound hydrazones.

Biological Evaluation: Assessing Anticancer Efficacy

A systematic approach to evaluating the anticancer potential of newly synthesized this compound hydrazones involves a series of in vitro assays.

In Vitro Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing cell viability and the cytotoxic effects of compounds.[3][11] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11][12]

Experimental Protocol: MTT Assay [13]

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and incubate overnight.[3][14][15]

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized hydrazones for a specified duration (e.g., 24, 48, or 72 hours).[15][16]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial enzymes in viable cells.[11][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Hypothetical IC50 Values

| Compound | Cancer Cell Line | IC50 (µM) |

| Hydrazone A | MCF-7 (Breast) | 15.5 |

| Hydrazone B | HCT-116 (Colon) | 8.2 |

| Hydrazone C | A549 (Lung) | 22.1 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.83[17] |

Unraveling the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of action. Key areas of investigation include the induction of apoptosis (programmed cell death) and cell cycle arrest.

3.2.1. Apoptosis Induction

Apoptosis is a crucial pathway for eliminating cancerous cells.[16][18] Several techniques can be employed to assess whether a compound induces apoptosis.

Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect changes in the expression of key proteins involved in the apoptotic cascade.[19][20]

Key Apoptotic Markers: [19][20]

-

Caspases: These are the executioners of apoptosis. The cleavage of pro-caspases (e.g., pro-caspase-3, pro-caspase-9) into their active, cleaved forms is a hallmark of apoptosis.[18][20]

-

PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspases is another key indicator of apoptosis.[20]

-

Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio promotes apoptosis.[10]

Experimental Protocol: Western Blot

-

Cell Lysis: Treat cancer cells with the hydrazone compound, then harvest and lyse the cells to extract total protein.[16]

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the apoptotic markers of interest, followed by incubation with secondary antibodies conjugated to an enzyme.

-

Detection: Visualize the protein bands using a suitable detection reagent.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16]

3.2.2. Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from proliferating.[14] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[14][21]

Experimental Protocol: Cell Cycle Analysis [21]

-

Cell Treatment: Treat cancer cells with the hydrazone compound for a defined period.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[21]

-

Staining: Stain the cells with a solution containing PI and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.[21]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][21]

An increase in the percentage of cells in a particular phase compared to untreated controls indicates cell cycle arrest.

Caption: Workflow for evaluating the anticancer potential of hydrazones.

Signaling Pathways and Molecular Targets

Hydrazones can exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways.[22][23]

Potential Molecular Targets:

-

Kinases: Some hydrazones have been shown to inhibit protein kinases, such as EGFR (Epidermal Growth Factor Receptor) and HER2, which are often overexpressed in cancer.[22][23]

-

Tubulin: Certain hydrazone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[24]

-

COX-2: Inhibition of cyclooxygenase-2 (COX-2) is another mechanism by which some hydrazones exhibit anticancer activity.[22][23]

The induction of apoptosis by this compound hydrazones may involve the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9 and subsequently caspase-3.[10]

Caption: Proposed intrinsic pathway of apoptosis induction by hydrazones.

Conclusion and Future Directions

This compound hydrazones represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis allows for the generation of diverse chemical libraries amenable to SAR studies, and they have demonstrated the ability to induce cancer cell death through apoptosis and cell cycle arrest.

Future research should focus on:

-

Expanding SAR studies: To identify the key structural features that enhance anticancer activity and selectivity.

-

In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of cancer.

-

Target identification: To definitively identify the molecular targets and signaling pathways modulated by these compounds.

By leveraging the experimental approaches outlined in this guide, researchers can systematically evaluate and optimize this compound hydrazones, paving the way for the development of the next generation of cancer therapeutics.

References

- Abcam. (n.d.). Apoptosis western blot guide.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

- BenchChem. (2025). Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Treatment.

- Ghosh, S., et al. (n.d.). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. PubMed Central.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- MDPI. (n.d.). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer.

- Abcam. (n.d.). MTT assay protocol.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- PubMed. (n.d.). Synthesis, Cytotoxicity and Pro-Apoptosis of Novel Benzoisoindolin Hydrazones as Anticancer Agents.

- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.

- ACS Publications. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega.

- Taylor & Francis Online. (n.d.). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study.

- Horton, T. (1994). MTT Cell Assay Protocol.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. PubMed.

- PubMed. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase From Trametes versicolor.

- BenchChem. (2025). Biological Evaluation of Hydrazone Compounds in Cancer Cell Lines: An In-depth Technical Guide.

- ACS Publications. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega.

- National Center for Biotechnology Information. (n.d.). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PubMed Central.

- ResearchGate. (n.d.). Synthesis of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid.

- MDPI. (n.d.). Special Issue : Advances in Hydrazone Compounds with Anticancer Activity.

- PubMed. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.

- National Center for Biotechnology Information. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central.

- Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.

- MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.

- OUCI. (n.d.). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.

- ResearchGate. (n.d.). Cell cycle analysis plots show a dose‐dependent S‐phase cell cycle....

- ResearchGate. (n.d.). Western blot analysis of apoptosis-associated proteins. Cells were....

- SpringerLink. (n.d.). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives.

- National Center for Biotechnology Information. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PubMed Central.

- PubMed. (2019). Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives.

- National Center for Biotechnology Information. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central.

- PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.

- National Center for Biotechnology Information. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.

- BenchChem. (n.d.). Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde.

- National Center for Biotechnology Information. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PubMed Central.

- PlumX. (n.d.). Synthesis, structure and biological activity of hydrazones derived from 2- and 4-hydroxybenzoic acid hydrazides.

- ResearchGate. (n.d.). Hydrazones as potential anticancer agents: An update.

- SpringerLink. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.

- BenchChem. (n.d.). This compound | High-Purity Research Chemical.

- National Center for Biotechnology Information. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with.

- ResearchGate. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II) | Request PDF.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis western blot guide | Abcam [abcam.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationships of 2,4-Dihydroxybenzohydrazide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structure-activity relationships (SAR) of 2,4-dihydroxybenzohydrazide, a versatile chemical scaffold with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational knowledge with actionable insights, providing a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents. We will explore the synthesis, biological activities, and the critical interplay between chemical structure and pharmacological effect, grounded in recent scientific literature.

Introduction: The Versatility of the this compound Scaffold